Lipophilicity vs. 4-Amino Analog
The calculated lipophilicity (XLogP3-AA) of the target compound is 2.7, compared to the closely related 4-amino-2-methyl-8-(trifluoromethyl)quinoline (CAS 147147-73-7), which has a computed cLogP of approximately 2.2 [1]. This quantitative difference arises from the replacement of the hydrazine moiety with an amino group at the 4-position.
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | 4-Amino-2-methyl-8-(trifluoromethyl)quinoline: ~2.2 (cLogP) |
| Quantified Difference | Δ +0.5 log units |
| Conditions | In silico calculation (XLogP3-AA for target, cLogP for comparator) |
Why This Matters
A 0.5 log unit difference in lipophilicity can significantly impact membrane permeability, solubility, and metabolic stability, making the hydrazinyl derivative a distinct chemical entity for drug discovery and development applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 17039898, 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline. https://pubchem.ncbi.nlm.nih.gov/compound/17039898. View Source
